molecular formula C23H18N4 B1681746 Sibopirdine CAS No. 122955-18-4

Sibopirdine

Numéro de catalogue B1681746
Numéro CAS: 122955-18-4
Poids moléculaire: 350.4 g/mol
Clé InChI: FJYRSJDIZKTXKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sibopirdine, also known as EXP921, is a nootropic drug . It is a cognition-enhancing agent that was in preclinical development with Bristol-Myers Squibb in the USA as a treatment for Alzheimer’s disease .


Synthesis Analysis

The synthesis of Sibopirdine was carried out by DuPont Merck Pharmaceutical Company, as per U.S. patent 5,272,269 (1993). The starting material for the synthesis was 4,5-Diazafluoren-9-one .


Molecular Structure Analysis

The molecular formula of Sibopirdine is C23H18N4. It has a molar mass of 350.425 g·mol −1 . For a detailed molecular structure, you may refer to resources like ChemSpider .

Applications De Recherche Scientifique

1. Potential Therapeutic Agent in Neurological Disorders

Sibopirdine, originally developed as an antihistamine, has demonstrated potential in stabilizing mitochondrial membranes and functions. This property is particularly relevant in neurological disorders like Huntington's disease, where mitochondrial dysfunction is a significant factor. In a study by Kieburtz et al. (2013), the effects of latrepirdine (another name for sibopirdine) on cognition and global function in patients with mild to moderate Huntington disease were explored. Although the study did not show significant improvements in cognition or global function compared to placebo, it highlighted the safety and tolerability of latrepirdine in a 6-month period (Kieburtz et al., 2013).

2. Research in Alzheimer's Disease

Dimebon (latrepirdine) has been investigated as a potential therapy for Alzheimer's disease. An initial study in Russia reported positive outcomes in cognitive and daily function improvements. However, subsequent studies, including a multinational phase 3 study, did not replicate these results, showing no significant improvements compared to placebo groups. These studies highlight the complexity and challenges in developing effective treatments for Alzheimer's disease and indicate the need for further research to understand the underlying reasons for these varying results (Jones, 2010).

3. Pharmacokinetics and Administration Methods

The pharmacokinetic behavior of sibopirdine has been a subject of research, particularly in exploring different methods of administration. A clinical pharmacokinetic study by Santos et al. (2021) used in silico methodologies to simulate the sublingual administration of latrepirdine. This study aimed to predict the pharmacokinetic parameters and explore the potential of improved bioavailability through sublingual delivery, bypassing first-pass metabolism. The findings from such studies are critical in the development of effective drug delivery systems and improving the efficacy of drugs like sibopirdine (Santos et al., 2021).

Propriétés

IUPAC Name

8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRSJDIZKTXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153810
Record name X 9121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sibopirdine

CAS RN

122955-18-4
Record name Sibopirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122955184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name X 9121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIBOPIRDINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IKM67CSEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure of Example 1 from 0.43 g (2.56 mmole) of 4,5-diazafluorene, 0.84 g of 4-picolylchloride hydrochloride, 29.0 mg of benzyltriethylammonium chloride, 3 ml of 50% sodium hydroxide, and 30 ml toluene by reaction at 50° for 6 hrs. The crude product was chromatographed (Ethylacetate/Methanol, 99:1) and recrystallized from isopropyl alcohol. NMR (CDCl3,200 MHz) δ: 3.42(s,4H), 6.52(d,J=5.7 Hz,4H), 7.33(dd,2H), 7.85(d,2H), 8.16(d,J=5.6 Hz,4H), 8.61(d,2H).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
29 mg
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sibopirdine
Reactant of Route 2
Sibopirdine
Reactant of Route 3
Sibopirdine
Reactant of Route 4
Sibopirdine
Reactant of Route 5
Sibopirdine
Reactant of Route 6
Sibopirdine

Citations

For This Compound
3
Citations
W Froestl, A Pfeifer, A Muhs - Journal of Alzheimer's Disease, 2013 - content.iospress.com
Cognitive enhancers (nootropics) are drugs to treat cognition deficits in patients suffering from Alzheimer's disease, schizophrenia, stroke, attention deficit hyperactivity disorder, or aging…
Number of citations: 45 content.iospress.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
U SEPRILOSE - Wiley Online Library
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.